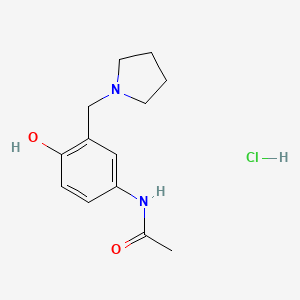

N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride

Description

N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride is a synthetic organic compound characterized by a phenyl ring substituted with a hydroxyl group at the 4-position and a pyrrolidin-1-ylmethyl moiety at the 3-position. The acetamide group (-NHCOCH₃) is attached to the aromatic ring, and the compound is formulated as a hydrochloride salt to enhance solubility and stability. The pyrrolidine ring may contribute to conformational flexibility and receptor binding, while the hydroxyl group could influence metabolic pathways .

Properties

Molecular Formula |

C13H19ClN2O2 |

|---|---|

Molecular Weight |

270.75 g/mol |

IUPAC Name |

N-[4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-10(16)14-12-4-5-13(17)11(8-12)9-15-6-2-3-7-15;/h4-5,8,17H,2-3,6-7,9H2,1H3,(H,14,16);1H |

InChI Key |

OVNJJNMNRXUDMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)CN2CCCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The synthesis of N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide involves several key steps, including the formation of the pyrrolidin-1-ylmethyl group attachment to the phenyl ring and subsequent acetylation. The hydrochloride salt is typically formed by treating the base with hydrochloric acid.

Preparation Method

One of the primary methods for synthesizing N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide is outlined as follows:

Initial Reaction : A mixture of paraformaldehyde, pyrrolidine, toluene, and ethanol is heated to facilitate the formation of the pyrrolidin-1-ylmethyl group. This step is crucial for attaching the pyrrolidine moiety to the phenyl ring.

Acetylation : N-(4-Hydroxyphenyl)acetamide is then added to the reaction mixture and heated further to complete the acetylation step. This process involves the attachment of the acetamide group to the phenyl ring.

Purification : The resulting compound is purified using silica flash chromatography to obtain a high-purity product.

Hydrochloride Formation : The final step involves treating the base with hydrochloric acid to form the hydrochloride salt.

Detailed Synthesis Protocol

Step 1: Formation of Pyrrolidin-1-ylmethyl Group

- Reagents : Paraformaldehyde (60 mg, 1.98 mmol), pyrrolidine (0.16 mL, 1.98 mmol), toluene (5 mL), ethanol (1 mL).

- Conditions : Stir at 60 °C for 1 hour.

- Outcome : Formation of the pyrrolidin-1-ylmethyl intermediate.

Step 2: Acetylation

- Reagent : N-(4-Hydroxyphenyl)acetamide (200 mg, 1.32 mmol).

- Conditions : Stir at 120 °C for 16 hours.

- Outcome : Formation of N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide.

Step 3: Purification

- Method : Silica flash chromatography (CH2Cl2:MeOH).

- Outcome : High-purity N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide.

Step 4: Formation of Hydrochloride Salt

- Reagent : Hydrochloric acid.

- Conditions : Treat the base with hydrochloric acid to form the hydrochloride salt.

Data Tables

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Paraformaldehyde, Pyrrolidine, Toluene, Ethanol | 60 °C, 1 hour | Pyrrolidin-1-ylmethyl intermediate |

| 2 | N-(4-Hydroxyphenyl)acetamide | 120 °C, 16 hours | N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide |

| 3 | Silica flash chromatography (CH2Cl2:MeOH) | Room temperature | High-purity product |

| 4 | Hydrochloric acid | Room temperature | Hydrochloride salt |

Research Discoveries

- Yield and Purity : The synthesis method yields a high-purity product with a yield of approximately 92% after purification.

- Chemical Properties : The compound has a molecular formula of C13H18N2O2 and a molecular weight of 234.29400.

- Applications : This compound may be used in various pharmaceutical applications due to its structural features, which are similar to those of other bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on functional group substitutions and pharmacological relevance. Below is a detailed comparison:

Diacetolol Hydrochloride (Imp. B(EP))

Structure: N-[3-Acetyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]-propoxy]phenyl]acetamide Hydrochloride (CAS 73899-76-0) . Key Differences:

- Substituents: Diacetolol features a hydroxypropoxy side chain with an isopropylamino group, whereas the target compound substitutes this with a pyrrolidin-1-ylmethyl group.

- The target compound’s pyrrolidine group may alter receptor selectivity or pharmacokinetics.

- Solubility : Both are hydrochloride salts, but the pyrrolidine’s lipophilicity might reduce aqueous solubility compared to Diacetolol’s polar hydroxypropoxy chain.

Pyrrolidin-3-yl-acetamide Derivatives

Example: (R)-3-(2-(2-(4-Methyl-piperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol hydrochloride (CAS 261901-57-9) . Key Differences:

- Pyrrolidine Position : The target compound’s pyrrolidine is attached via a methylene group at the 1-position, whereas derivatives like the example above feature sulfonyl or spiro-linked pyrrolidine at the 3-position.

- Therapeutic Indication : highlights derivatives targeting hypoxia-related pathways, implying distinct biological roles compared to the target compound’s unconfirmed activity.

3-Chloro-N-phenyl-phthalimide

Key Differences:

- Core Structure : The phthalimide ring system contrasts with the target compound’s acetamide-phenyl backbone.

Data Table: Structural and Functional Comparison

| Compound Name | CAS No. | Key Substituents | Pharmacological/Industrial Use |

|---|---|---|---|

| N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide HCl | Not Provided | 4-OH, 3-(pyrrolidin-1-ylmethyl), acetamide | Hypothetical CNS/cardiovascular agent |

| Diacetolol Hydrochloride | 73899-76-0 | 3-Acetyl, 4-hydroxypropoxy-isopropylamino | Beta-blocker metabolite |

| Pyrrolidin-3-yl-acetamide Derivative | 261901-57-9 | 3-Sulfonyl-pyrrolidine, phenol | Hypoxia targeting (EF5 compound) |

| 3-Chloro-N-phenyl-phthalimide | Not Provided | Phthalimide, 3-Cl, N-phenyl | Polyimide monomer synthesis |

Research Findings and Implications

- SAR Insights : The acetamide-phenyl scaffold is versatile, with substituents dictating biological activity. Pyrrolidine groups may enhance blood-brain barrier penetration compared to Diacetolol’s polar side chain .

- Synthetic Challenges : Unlike 3-chloro-N-phenyl-phthalimide (used in high-purity polymer synthesis ), the target compound’s synthesis likely requires precise control of pyrrolidine methylation and hydroxylation.

- Unanswered Questions : Direct pharmacological data for the target compound are absent in the provided evidence. Further studies on receptor binding, metabolic stability, and toxicity are needed.

Biological Activity

N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride, also known by its CAS number 14969-40-5, is a compound characterized by its unique molecular structure that includes a pyrrolidine moiety linked to a phenolic group. This compound has garnered attention for its potential biological activities, which include antimicrobial and anticancer properties.

- Molecular Formula : C₁₃H₁₉ClN₂O₂

- Molecular Weight : 270.75 g/mol

- CAS Number : 14969-40-5

The presence of both hydroxyl and acetamide functional groups, along with the pyrrolidine ring, enhances its potential biological activity compared to simpler analogs that lack these features .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride. It has been shown to exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy can be quantified using Minimum Inhibitory Concentration (MIC) values. For instance, related pyrrole benzamide derivatives have demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against S. aureus and E. coli, indicating potent antibacterial activity .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide HCl | S. aureus | TBD |

| Related Pyrrole Derivative | S. aureus | 3.12 - 12.5 |

| Related Pyrrole Derivative | E. coli | 3.12 - 12.5 |

Anticancer Activity

The compound's mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for cellular processes such as DNA replication. This suggests its potential as an anticancer agent .

Case Studies

- In Vitro Studies : Laboratory studies have indicated that the compound can inhibit the growth of cancer cell lines, with varying degrees of effectiveness depending on the concentration used.

- Mechanism Insights : The interaction with cellular pathways has been studied, revealing that it may disrupt signaling pathways critical for tumor growth.

Other Biological Activities

In addition to its antimicrobial and anticancer properties, N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride has been investigated for:

- Antifungal Activity : Exhibiting moderate activity against fungi such as Candida albicans.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases.

Synthesis and Production

The synthesis of N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride typically involves the reaction of 4-hydroxy-3-(pyrrolidin-1-ylmethyl)aniline with acetic anhydride under controlled conditions.

Industrial Production Methods

In an industrial setting, automated reactors are used for large-scale synthesis, ensuring high yield and purity through continuous monitoring of reaction parameters such as temperature and pressure.

Q & A

Q. How can metabolic pathways and pharmacokinetic properties be investigated in preclinical models?

- Method : Administer radiolabeled compound (³H/¹⁴C) in rodent ADME studies. Use LC-MS/MS to identify metabolites in plasma and urine. Conduct in vitro assays with liver microsomes to map Phase I/II metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.